molecular formula C29H24N4O3 B13381833 N'-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide

N'-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide

Cat. No.: B13381833
M. Wt: 476.5 g/mol
InChI Key: MSZZRZWDRJEECZ-LVXWCJCWSA-N
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Description

N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide is a complex organic compound with a unique structure that includes multiple benzyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide typically involves the condensation of benzohydrazide derivatives with benzylidene compounds under specific reaction conditions. The process often requires the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazide derivatives with altered functional groups .

Scientific Research Applications

N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide include other benzylidene and benzoyl hydrazide derivatives, such as:

Uniqueness

What sets N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-[3-[(E)-(benzoylhydrazinylidene)methyl]-5-benzyl-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C29H24N4O3/c34-27-25(19-30-32-28(35)23-12-6-2-7-13-23)17-22(16-21-10-4-1-5-11-21)18-26(27)20-31-33-29(36)24-14-8-3-9-15-24/h1-15,17-20,34H,16H2,(H,32,35)(H,33,36)/b30-19+,31-20+

InChI Key

MSZZRZWDRJEECZ-LVXWCJCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)/C=N/NC(=O)C3=CC=CC=C3)O)/C=N/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=NNC(=O)C3=CC=CC=C3)O)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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